molecular formula C15H17N5O B2807854 1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol CAS No. 1171842-51-5

1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol

Cat. No. B2807854
M. Wt: 283.335
InChI Key: YEDDCBTZHANWAH-UHFFFAOYSA-N
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Description

The compound “1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol” is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core, which is a type of fused heterocyclic system . This core is substituted with an o-tolyl group (a phenyl ring with a methyl group in the ortho position) and a propan-2-ol group. Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with the o-tolyl group and the propan-2-ol group attached at specific positions. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can undergo various reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidines are weaker bases than pyridines and are soluble in water .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, displaying a wide range of medicinal properties such as anticancer, CNS agents, anti-infective, anti-inflammatory, and more. Their structure-activity relationship (SAR) studies are of great interest, offering potential in developing drug candidates for various disease targets. Significant synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their biological properties are extensively reviewed in the literature, indicating a rich area for medicinal chemistry exploration (Cherukupalli et al., 2017).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolopyrimidines are structurally similar to purines, leading to extensive biological investigations to assess their therapeutic significance. They are known to play crucial roles in various disease conditions, with bioactivities revealed through diverse tests such as radioactivity, morphometric, serological, antitumor testing, and biochemical assays. These compounds hold medicinal significance in the central nervous system, cardiovascular system, cancer, inflammation, and more, making them valuable in drug development (Chauhan & Kumar, 2013).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines are significant. This review focuses on clarifying the importance of regio-orientation in the synthesis of these compounds, indicating the complexity and the potential for diverse chemical modifications and applications in drug design (Mohamed & Mahmoud, 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridines are versatile scaffolds in kinase inhibitor design due to their ability to interact with kinases via multiple binding modes. This scaffold has been utilized in a broad range of kinase targets, highlighting its importance in developing therapeutics for various diseases. The review covers patents and peer-reviewed articles supplementing information on the use of pyrazolo[3,4-b]pyridines as kinase inhibitors, indicating their potential in therapeutic applications (Wenglowsky, 2013).

Future Directions

Future research on this compound could involve further exploration of its potential therapeutic effects, as well as the development of new synthetic methods .

properties

IUPAC Name

1-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-10-5-3-4-6-13(10)20-15-12(8-19-20)14(17-9-18-15)16-7-11(2)21/h3-6,8-9,11,21H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDDCBTZHANWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol

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